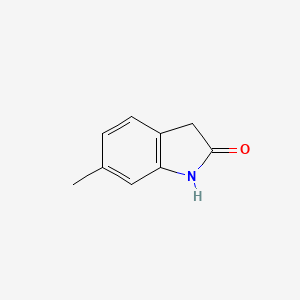

6-Methylindolin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

6-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCDUCCWAPLDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566059 | |

| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-38-9 | |

| Record name | 1,3-Dihydro-6-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 Methylindolin 2 One and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of the indolin-2-one core, including the 6-methyl derivative, have traditionally relied on fundamental organic reactions such as condensations and cyclizations. These foundational strategies continue to be relevant in organic synthesis.

Condensation Reactions

Condensation reactions represent a cornerstone in the synthesis of heterocyclic compounds. While specific examples detailing the synthesis of 6-methylindolin-2-one via classical named condensation reactions like the Friedländer or Hinsberg are not extensively documented in readily available literature, the principles of these reactions can be applied. For instance, a plausible approach could involve the condensation of a suitably substituted o-aminophenylacetic acid derivative with a methyl-bearing functionality. The intramolecular condensation would then lead to the formation of the lactam ring characteristic of the indolin-2-one structure.

Cyclization Reactions

The formation of the five-membered lactam ring is the key step in the synthesis of this compound, and various cyclization strategies have been developed to achieve this.

Intramolecular cyclization is a common and effective method for the synthesis of indolin-2-ones. This approach typically involves the cyclization of a pre-functionalized aromatic precursor. For the synthesis of this compound, a common strategy involves the reductive cyclization of a 2-nitro- or 2-azido-phenylacetic acid derivative bearing a methyl group at the appropriate position on the aromatic ring. For example, the reduction of ethyl 2-(2-nitro-4-methylphenyl)acetate using a reducing agent such as tin(II) chloride or catalytic hydrogenation can lead to the in situ formation of the corresponding amino derivative, which then undergoes spontaneous intramolecular cyclization to yield this compound.

Another prominent intramolecular cyclization strategy is the Heck reaction. While often categorized under transition-metal-catalyzed reactions, the intramolecular Heck reaction represents a powerful cyclization method. This can involve the palladium-catalyzed cyclization of an N-acyl-2-bromo-4-methylaniline derivative containing an acrylic moiety.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Ethyl 2-(2-nitro-4-methylphenyl)acetate | SnCl2, HCl, Ethanol, Reflux | This compound | Not specified |

| N-acryloyl-2-bromo-4-methylaniline | Pd(OAc)2, PPh3, Et3N, DMF, 100 °C | This compound | Not specified |

This table presents plausible reaction pathways based on general methodologies for indolin-2-one synthesis, as specific data for this compound was not available in the search results.

Radical cyclizations offer a powerful alternative for the construction of the indolin-2-one scaffold under mild conditions. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated bond. For the synthesis of this compound, this could be achieved through the radical cyclization of an N-aryl-acrylamide derivative. For instance, the treatment of N-(4-methylphenyl)-2-chloro-N-(prop-2-yn-1-yl)acetamide with a radical initiator can generate a radical that cyclizes to form the indolin-2-one ring system. Iron-catalyzed radical cyclization has also been developed for the synthesis of various indolin-2-ones and could be applicable to the 6-methyl derivative. rsc.org

Advanced and Modern Synthetic Strategies

The field of organic synthesis has been revolutionized by the advent of modern catalytic systems, particularly those based on transition metals. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has emerged as a versatile tool for the synthesis of indolin-2-ones, including this compound. Palladium, copper, and rhodium are among the most commonly employed metals for these transformations.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and carbonylative cyclization, are widely used. For example, the intramolecular palladium-catalyzed amination of an N-(2-bromo-4-methylphenyl)acrylamide can afford this compound. Another powerful palladium-catalyzed method is the carbonylative cyclization of 2-bromo-4-methylaniline with an alkyne in the presence of carbon monoxide.

Copper-catalyzed reactions, particularly intramolecular C-H amination, have also been explored for the synthesis of indolines and could be adapted for this compound. gatech.edu This approach would involve the copper-catalyzed cyclization of an N-substituted 4-methylaniline derivative.

Rhodium-catalyzed reactions, such as C-H activation and annulation, represent a more recent and highly efficient strategy for the synthesis of indole (B1671886) derivatives. While specific examples for this compound are not prevalent, the general methodology involving the rhodium-catalyzed reaction of a substituted aniline with a suitable coupling partner could be a viable route.

| Catalyst | Starting Materials | Reaction Type | Product |

| Pd(OAc)2 | N-(2-bromo-4-methylphenyl)acrylamide | Intramolecular Amination | This compound |

| PdCl2(PPh3)2 | 2-bromo-4-methylaniline, Phenylacetylene, CO | Carbonylative Cyclization | 3-Phenyl-6-methylindolin-2-one |

| CuI | N-(2-halo-4-methylphenyl)acetamide | Intramolecular Amination | This compound |

This table illustrates representative transition-metal-catalyzed reactions that could be applied for the synthesis of this compound based on established methodologies for the indolin-2-one scaffold.

Palladium-Catalyzed Methods

Palladium catalysis is a cornerstone in the synthesis of indolin-2-one structures. The intramolecular Heck reaction, in particular, stands out as a powerful method for forming the characteristic five-membered ring. wikipedia.orgorganicreactions.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene tethered to the same molecule. wikipedia.org For the synthesis of a this compound derivative, a suitable precursor would be an N-acryloyl-2-bromo-4-methylaniline. The palladium(0) catalyst would initiate an oxidative addition into the aryl-bromide bond, followed by intramolecular carbopalladation across the alkene and subsequent β-hydride elimination to furnish the cyclic product. chim.it The versatility of the intramolecular Heck reaction allows for the construction of complex polycyclic systems and the creation of quaternary stereocenters. organicreactions.orgchim.it

Another pivotal palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds via the coupling of aryl halides with amines. wikipedia.orglibretexts.org This reaction can be adapted for indolin-2-one synthesis through an intramolecular cyclization pathway. For instance, a properly substituted 2-halophenylpropionic acid derivative can be coupled with an amine, followed by a palladium-catalyzed intramolecular C-N bond formation to close the ring. The development of sophisticated phosphine ligands has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.orgrug.nl Furthermore, palladium-catalyzed C(sp3)–H activation has been developed for the enantioselective synthesis of 2-methyl indolines from 2-halo N-isopropyl anilides, demonstrating a novel route to related structures. rsc.org

Table 1: Overview of Palladium-Catalyzed Reactions for Indolinone Synthesis

| Reaction Type | Key Features | Starting Material Example | Catalyst System Example | Ref. |

|---|---|---|---|---|

| Intramolecular Heck | Forms C-C bond to create the 5-membered ring. | N-acryloyl-2-bromo-4-methylaniline | Pd(OAc)₂, PPh₃ | wikipedia.orgchim.it |

| Buchwald-Hartwig | Forms intramolecular C-N bond to close the ring. | 2-bromo-N-(alkyl)phenylacetamide | Pd₂(dba)₃, Biarylphosphine Ligand | wikipedia.orgrug.nl |

| C-H Activation | Enantioselective formation of 2-methyl indolines. | 2-bromo N-isopropyl anilide | Pd(OAc)₂, Chiral Diphosphine | rsc.org |

Copper-Catalyzed Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," renowned for its reliability, high yield, and bio-orthogonality. wikipedia.orgglenresearch.com This reaction forges a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.gov While not typically used to construct the indolinone core itself, CuAAC is an exceptionally powerful tool for the derivatization of the this compound scaffold.

By introducing either an azide or an alkyne functional group onto the indolinone structure (e.g., at the nitrogen atom or on the benzene (B151609) ring), the molecule can be readily conjugated with a wide array of other molecules. rsc.orgacs.org For example, an N-propargyl-6-methylindolin-2-one could be "clicked" with an azide-containing biomolecule, fluorescent dye, or polymer. The reaction is characterized by its mild conditions and tolerance of numerous functional groups, making it ideal for late-stage modifications. glenresearch.comnih.gov The use of copper(I)-stabilizing ligands can prevent potential damage to sensitive substrates. glenresearch.com

Organocatalysis

Organocatalysis has emerged as a vital third pillar of asymmetric catalysis, providing metal-free alternatives for the synthesis of chiral molecules. rsc.org For the synthesis of indolin-2-one derivatives, organocatalysis is primarily used to introduce functionality and control stereochemistry, particularly at the C3 position of the related indolin-3-one scaffold, principles which can be extended to the broader class.

Chiral amines, phosphoric acids, and bifunctional catalysts like squaramides are employed to activate substrates and guide the stereochemical outcome of reactions. researchgate.net For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes can be used to synthesize 2-substituted indolin-3-one derivatives with high stereoselectivity. Similarly, enantioselective α-amination of 2-substituted indolin-3-ones has been achieved using hydroquinidine as a catalyst, leading to products with a quaternary stereocenter in high yield and enantiomeric excess. acs.org These methods highlight the power of organocatalysis to construct complex and chiral indolinone derivatives from simple precursors. rsc.org

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and atom economy. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, related structures can be accessed through these strategies.

For example, a copper-catalyzed MCR involving aromatic aldehydes, 2-methylindole, and cyclic dienophiles can efficiently produce diverse spirotetrahydrocarbazoles. nih.gov This demonstrates how indole-based starting materials can be used in MCRs to build complex heterocyclic systems. The design of an MCR for this compound could conceptually involve the reaction of a 4-methylaniline derivative, a glyoxylic acid derivative, and a third component in a convergent manner to assemble the oxindole core.

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, where the subsequent reaction is a consequence of the functionality formed in the previous step. This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

In the context of indolinone synthesis, cascade reactions can be initiated to form the core structure and introduce further complexity simultaneously. A palladium-catalyzed cascade involving radical cyclization and C–H amination of 1,7-enynes has been developed to build tricyclic quinolin-2(1H)-one scaffolds, which are structurally related to indolin-2-ones. rsc.org Another example is the squaramide-catalyzed asymmetric cascade Michael–Michael–aldol sequence used to synthesize poly-substituted spirocyclohexane oxindoles. buchler-gmbh.com These examples showcase the potential of cascade strategies to efficiently assemble complex molecules based on the oxindole framework.

Asymmetric Synthesis and Enantioselective Approaches

The development of methods for the asymmetric synthesis of indolinone derivatives is of great importance, as the stereochemistry of these molecules is often crucial for their biological activity.

Catalytic Asymmetric Synthesis of Indolin-3-one Derivatives

The catalytic asymmetric synthesis of indolin-3-one derivatives, which possess a chiral center at the C2 position, has been a focus of intensive research. These strategies often involve the reaction of a prochiral 2-substituted-3H-indol-3-one with a nucleophile in the presence of a chiral catalyst.

Chiral phosphoric acids have proven to be highly effective catalysts for this purpose. For example, they have been used to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones by reacting 3-arylindoles with 2-aryl-3H-indol-3-ones. researchgate.net This reaction creates products with both central and axial chirality in high yields and with excellent enantioselectivity and diastereoselectivity. researchgate.net Similarly, organocatalytic enantioselective α-amination of 2-substituted indolin-3-ones using azodicarboxylates as the nitrogen source can generate a quaternary chiral center at the C2 position. acs.org These methods provide efficient access to optically active indolinone derivatives, which are valuable building blocks for medicinal chemistry and natural product synthesis.

Table 2: Examples of Catalytic Asymmetric Synthesis of Indolinone Derivatives

| Reaction Type | Catalyst Type | Key Transformation | Stereoselectivity | Ref. |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Reaction of 2-aryl-3H-indol-3-ones with 3-arylindoles | High ee and dr | researchgate.net |

| α-Amination | Chiral Amine (Hydroquinidine) | Reaction of 3-oxoindoline esters with azodicarboxylates | High ee (up to 99%) | acs.org |

Chiral Nitrone Cycloaddition Strategies

The 1,3-dipolar cycloaddition of nitrones with dipolarophiles represents a powerful tool for constructing five-membered heterocyclic rings. In the context of indolin-2-one derivatives, this strategy is particularly valuable for synthesizing complex spirocyclic architectures with high levels of stereocontrol. Spiro-derivatives of indolin-2-one are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.gov

One prominent strategy involves the asymmetric 1,3-dipolar cycloaddition of nitrones with methyleneindolinones. rsc.org Research has demonstrated that a chiral N,N′-dioxide/Co(II) complex can effectively catalyze this reaction, leading to the formation of chiral multisubstituted spiroisoxazolidines. These products are notable for containing three contiguous stereocenters, including both quaternary and tertiary centers. The reaction proceeds with high yields and excellent diastereoselectivity and enantioselectivity. rsc.org

The general scheme for this reaction involves the activation of the methyleneindolinone by the chiral cobalt catalyst, followed by the cycloaddition of the nitrone. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. rsc.orgnih.gov The reversibility of some nitrone cycloadditions can also be exploited to control the diastereoselectivity of the reaction, allowing for the selective formation of a desired diastereomer under specific conditions, such as temperature and solvent choice. nih.gov

Table 1: Selected Results of Chiral N,N′-dioxide/Co(II)-Catalyzed Cycloaddition of Nitrones with Methyleneindolinones

| Nitronoe Substrate | Methyleneindolinone Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Benzylidene-methylamine N-oxide | 1,3-Dimethyl-2-methyleneindolin-2-one | 95 | >19:1 | 96 |

| N-(4-Chlorobenzylidene)-methylamine N-oxide | 1,3-Dimethyl-2-methyleneindolin-2-one | 97 | >19:1 | 98 |

| N-(4-Methylbenzylidene)-methylamine N-oxide | 1,3-Dimethyl-2-methyleneindolin-2-one | 92 | >19:1 | 95 |

| N-Benzylidene-methylamine N-oxide | 1-Benzyl-3-methyl-2-methyleneindolin-2-one | 88 | 15:1 | 94 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules like this compound to reduce environmental impact. nih.gov These principles focus on the design of chemical processes that minimize the use and generation of hazardous substances. jocpr.com

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Syntheses with high atom economy are inherently less wasteful. In an ideal process, all atoms from the starting materials are found in the product, resulting in 100% atom economy. primescholars.com

To maximize atom economy in the synthesis of this compound and its derivatives, chemists favor certain types of reactions:

Addition and Cycloaddition Reactions: These reactions, such as the 1,3-dipolar nitrone cycloadditions discussed previously, are highly atom-economical as they involve the combination of two or more molecules to form a single, more complex product with no byproducts. jk-sci.com

Isomerization Reactions: Rearrangement of a molecule to form an isomer is a perfectly atom-economical process.

Cascade Reactions: Designing a synthesis where multiple bond-forming events occur in a single operation without isolating intermediates can significantly improve both atom and step economy. nih.gov

Conversely, reactions like substitutions and eliminations, which generate stoichiometric byproducts, tend to have lower atom economy. primescholars.com The Gabriel synthesis of amines, for instance, is an example of a reaction with very low atom economy due to the formation of stoichiometric quantities of phthalic acid derivatives. primescholars.com Careful selection of synthetic routes that prioritize atom-economical transformations is a key consideration in the green synthesis of the indolin-2-one scaffold.

Solvent-Free and Catalyst-Free Conditions

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or "neat," reactions offer significant advantages by minimizing waste, simplifying purification procedures, and often reducing reaction times. mdpi.com While not always feasible, chemists actively seek conditions that allow for reactions to proceed without a solvent. For example, the synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions, demonstrating the viability of this approach. mdpi.com

Similarly, developing catalyst-free reactions is a desirable, though challenging, objective. Catalysts, while improving efficiency, can sometimes be toxic, expensive, or difficult to separate from the final product. While many advanced syntheses of indolin-2-one derivatives rely on catalysts, research into catalyst-free alternatives, potentially promoted by heat, light, or other energy sources, is an active area of green chemistry research.

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound has become a cornerstone of green organic synthesis. nih.gov These techniques offer significant advantages over conventional heating methods for the preparation of indole and indolinone analogs. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This often leads to a dramatic reduction in reaction times, from hours to minutes, along with increased product yields and cleaner reaction profiles. mdpi.com The synthesis of various indole derivatives has been shown to be significantly accelerated by microwave irradiation, including in palladium-catalyzed intramolecular couplings. mdpi.com

Ultrasound-Assisted Synthesis employs the energy of acoustic cavitation to promote chemical reactions. This can enhance mass transfer and create localized high-temperature and high-pressure zones, accelerating reaction rates even at ambient temperatures. researchgate.net Ultrasound has been successfully used to synthesize a variety of heterocyclic compounds, often with improved yields and shorter reaction times compared to traditional methods. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Pd-Catalyzed Heterocyclization mdpi.com | 12-24 hours | 15-30 minutes | Significant (e.g., from moderate to >90%) |

| Claisen-Schmidt Condensation dost.gov.ph | Several hours | 2-6 minutes | Often improved yields and purity |

| Multicomponent Reactions researchgate.net | Hours to days | Minutes | Higher yields, cleaner products |

Enzymatic Synthesis Approaches

In the synthesis of complex chiral molecules, enzymes like ene-reductases have been used for the asymmetric reduction of activated alkenes. nih.gov For instance, the manufacture of Pregabalin, a γ-amino acid, utilizes an enzymatic resolution as a key step. nih.gov Similar strategies could be envisioned for the synthesis of chiral this compound derivatives. By employing engineered enzymes, it is possible to produce specific enantiomers of a target molecule in high yield and enantiomeric purity, providing a sustainable alternative to traditional chiral synthesis or resolution methods. nih.gov

Structure Activity Relationship Sar Studies of 6 Methylindolin 2 One Derivatives

Influence of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on the 6-methylindolin-2-one framework are critical determinants of biological activity. The benzene (B151609) ring portion of the scaffold, in particular, offers sites for modification where substituents can significantly modulate the molecule's efficacy and pharmacokinetic profile.

Research on related scaffolds has consistently shown that substitutions at the C-6 position can produce potent and selective compounds. For instance, in a series of coumarin (B35378) derivatives, the introduction of small hydrophilic groups like hydroxyl or amino functions at the C-6 position resulted in the most potent and selective inhibitors of monoamine oxidase A (MAO-A). nih.gov This highlights the sensitivity of this position to substitution. In the context of this compound, the methyl group itself is a key substituent that influences the molecule's properties.

The nature of the substituent is equally important. Studies on other heterocyclic compounds have shown that electronegative atoms like halogens can profoundly impact activity. In one study, replacing a 3-methoxy group with a chlorine atom on an aromatic ring enhanced the inhibitory capability of the compound. nih.gov Similarly, the introduction of a chlorine atom onto a pyrrole (B145914) ring attached to the indolin-2-one core was found to be crucial for conferring good antitumor activities while reducing cardiotoxicity. nih.gov These findings suggest that the electronic properties of substituents on the this compound scaffold are a key factor in its biological function.

Modifications at the Indolin-2-one Core for Enhanced Bioactivity

Modifying the indolin-2-one core itself, particularly through substitutions on the aromatic ring, is a key strategy for enhancing bioactivity. The core scaffold serves as the anchor for various functional groups, and subtle changes to its structure can lead to significant improvements in potency, selectivity, and drug-like properties. SAR investigations on related indole (B1671886) cores have focused on identifying the optimal combination of substituents at the N-1, C-5, and C-6 positions to improve pharmacokinetic profiles and limit in vivo oxidative metabolism. nih.gov

**3.3. Derivatization Strategies

Derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's activity. For the this compound scaffold, derivatization commonly occurs at the N-1 and C-3 positions, as well as on side chains attached to the core.

Substitution at the N-1 position of the indolin-2-one ring directly influences the compound's hydrogen-bonding capacity and steric profile. The nitrogen atom's proton is a potential hydrogen bond donor, and replacing it with other groups alters this interaction capability. Studies have shown that N-substitution is a viable strategy for modulating biological activity. For example, it is reported that substitution with a benzyl (B1604629) group at the N-position of the isatin (B1672199) core, a precursor to indolin-2-one, can enhance biological activities. researchgate.net Furthermore, research on other bioactive scaffolds has demonstrated that N-methylation can be a beneficial modification for improving biological outcomes, such as enhancing selectivity for a target enzyme. nih.gov In the broader context of heterocyclic compounds, various N-substituted derivatives have been synthesized that exhibit a wide range of pharmacological properties, including antimicrobial and anticancer effects. nih.gov

The C-3 position of the indolin-2-one ring is the most frequently modified site, often featuring a methylene (B1212753) bridge to various heterocyclic systems. nih.gov This position is critical for interaction with the active sites of many enzymes, particularly kinases. A multitude of 3-substituted indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis. nih.gov

The nature of the substituent at the C-3 position dramatically affects the compound's biological activity.

Anti-inflammatory Activity : In a study of nineteen 3-substituted-indolin-2-one derivatives, the compound 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most potent anti-inflammatory activity. mdpi.com Generally, derivatives with electronegative groups (e.g., Cl, Br) or hydroxyl groups at the ortho and meta positions of a phenyl ring at C-3 showed significant suppression of nitric oxide secretion, a key inflammatory mediator. mdpi.com

Antitumor Activity : A series of novel 3-substituted-indolin-2-ones bearing chloropyrrole moieties were synthesized and evaluated for antitumor activity. The results indicated that the substituent on the pyrrole ring was crucial. Specifically, a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of the pyrrole ring led to compounds with potent activity against several cancer cell lines. nih.gov

| Compound | C-3 Substituent | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | 3-Hydroxyphenyl | Anti-inflammatory | Highest activity in its series; inhibits NO, TNF-α, and IL-6 production. | mdpi.com |

| Indolin-2-one Derivative | Chloropyrrole with 2-(ethyl-amino)ethylcarbamoyl group | Antitumor | IC50 of 0.32 μM against A549 (non-small cell lung cancer) cells. | nih.gov |

| Indolin-2-one Derivative | Chloropyrrole with 2-(diethyl-amino)ethylcarbamoyl group | Antitumor | IC50 of 1.54 μM against A549 cells, showing lower potency. | nih.gov |

Modifications are not limited to the group directly attached to the C-3 position but can also involve alterations to the "side chains" of these substituents. This strategy allows for the optimization of properties like solubility and target engagement without altering the core binding motif. For example, in the development of antitumor indolin-2-ones, the C-4′ position of a pyrrole ring at the C-3 position was identified as being exposed to the solvent-accessible region of the target's binding pocket. nih.gov This insight prompted the introduction of different N-substituted pyrrole-4′-formamide moieties to adjust the molecule's hydrophilicity and enhance biological activity. This approach of modifying a distal part of the C-3 substituent represents a key strategy for refining the pharmacological profile of this compound derivatives. nih.gov

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For this compound derivatives, elucidating the pharmacophore helps in understanding how these molecules interact with their biological targets and guides the design of new, more potent compounds.

The indolin-2-one nucleus is a well-established pharmacophoric element that often binds to the hinge region in the ATP active pocket of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com A typical pharmacophore model for indolin-2-one-based inhibitors includes several key features:

An aromatic ring system (provided by the indolin-2-one core).

Hydrogen bond acceptors and donors (the carbonyl oxygen and NH group of the lactam ring).

Hydrophobic regions. mdpi.comappconnect.in

The specific arrangement and nature of these features define the molecule's activity. For instance, in designing VEGFR-2 inhibitors, the indolin-2-one moiety acts as the core, while a phenylimino group can serve as a central linker, and various substituents provide additional interaction points within the target's active site. mdpi.com The generation of a pharmacophore hypothesis allows for the alignment of different molecules to predict their activity and understand the structural requirements for potent inhibition. appconnect.incore.ac.uk This computational approach is a powerful method for rational drug design based on the this compound scaffold.

Pharmacological and Biological Activity Profiling of 6 Methylindolin 2 One and Its Analogs

Anticancer Activity

Analogs of 6-Methylindolin-2-one have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of critical signaling pathways, suppression of cell proliferation, induction of programmed cell death, and targeting of cellular redox systems.

Inhibition of Kinases

The indolin-2-one core structure is a well-established pharmacophore for kinase inhibition, acting as a competitive inhibitor at the ATP-binding site of protein kinase enzymes. mdpi.com Numerous derivatives have been developed as multi-targeted receptor tyrosine kinase (RTK) inhibitors.

Notably, analogs incorporating the indolin-2-one scaffold have shown potent inhibitory activity against a range of kinases crucial for tumor growth and angiogenesis. These include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit. nih.govmdpi.com For instance, the approved multi-kinase inhibitor Sunitinib, which is an arylideneindolin-2-one compound, effectively targets VEGFR, PDGFR, and c-Kit. nih.govnih.gov

Further research into related structures has identified compounds with specific inhibitory profiles. Axitinib is a multi-target inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFRβ, and c-Kit with IC50 values of 0.1 nM, 0.2 nM, 0.1-0.3 nM, 1.6 nM, and 1.7 nM, respectively. Similarly, Dovitinib acts as a multitargeted RTK inhibitor, primarily for FLT3/c-Kit (IC50 of 1 nM/2 nM) and also shows potency towards VEGFR1-4. nih.gov While specific IC50 values for this compound are not extensively detailed in the available literature, the well-documented activity of the broader indolinone class underscores the potential of its derivatives as potent kinase inhibitors.

Table 1: Kinase Inhibition Profile of Selected Indolin-2-one Analogs and Related Kinase Inhibitors

Anti-proliferative Effects on Cancer Cell Lines

Derivatives of the indolin-2-one scaffold have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. Studies on 3-(2-oxoethylidene)indolin-2-one compounds, which are structurally related to this compound, have shown potent cytotoxic activity. For example, N-substituted analogs of 1-methyl-3(2-oxopropylidene)indolin-2-one were found to be strongly cytotoxic towards human colorectal carcinoma (HCT-116) and breast carcinoma (MCF-7) cells. nih.govnih.gov

The anti-proliferative efficacy of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth. While data specifically for this compound is limited, research on analogous structures provides insight into their potential. For instance, various pyrimidine (B1678525) derivatives have shown potent cytotoxicity against cell lines such as A549 (lung), HCT-116 (colon), and MCF-7 (breast). ekb.eg One benzimidazole (B57391) derivative exhibited high cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively. jksus.org Another study on halogenated benzofuran (B130515) derivatives reported an IC50 value of 6.3 ± 2.5 μM against A549 cells. nih.gov

Table 2: Cytotoxicity of Indolin-2-one Analogs and Related Compounds on Various Cancer Cell Lines

Apoptosis Induction Mechanisms

A key component of the anticancer activity of indolin-2-one analogs is their ability to induce apoptosis, or programmed cell death. This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins and is executed by a family of proteases called caspases. nih.govmdpi.com

The intrinsic, or mitochondrial, pathway of apoptosis is a primary mechanism for these compounds. nih.gov This pathway is controlled by the Bcl-2 family of proteins. nih.gov Anti-apoptotic members like Bcl-2 and Mcl-1 prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. emory.edu Research has shown that cell death induced by DNA damage can be preceded by a decrease in the Bcl-2 protein level. nih.gov Indolin-2-one compounds can modulate this balance, leading to the activation of the apoptotic cascade.

The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a hallmark of apoptosis. nih.govharvard.edu Studies on indolin-2-one derivatives have demonstrated that their cytotoxic effects are associated with features of apoptosis, including the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3. nih.govnih.gov This activation ultimately leads to the dismantling of the cell.

Targeting of Thioredoxin Reductase (TrxR)

A significant mechanism contributing to the anticancer profile of indolin-2-one compounds is the inhibition of the thioredoxin (Trx) system, specifically targeting the enzyme thioredoxin reductase (TrxR). nih.govnih.gov The Trx system is a key regulator of cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. scienceopen.com

Indolin-2-one analogs, particularly those with an α,β-unsaturated carbonyl moiety, have been identified as potent inhibitors of TrxR. nih.govnih.gov They are believed to target a highly accessible selenocysteine (B57510) (Sec) residue in the C-terminal active site of the enzyme. nih.govnih.gov This inhibition is often irreversible and selective over related antioxidant enzymes. nih.gov

The inhibition of TrxR by these compounds leads to a cascade of cellular events. It disrupts redox homeostasis, causing an increase in intracellular reactive oxygen species (ROS) and oxidative stress. nih.govnih.govscienceopen.com This, in turn, can lead to the oxidation of cellular thioredoxin and the activation of stress-related signaling pathways, such as the apoptosis signal-regulating kinase 1 (ASK1) and mitogen-activated protein kinase (MAPK) pathways, ultimately culminating in apoptotic cell death. nih.govnih.gov

Inhibition of DNA and RNA Synthesis

Inhibition of DNA and RNA synthesis is a well-established strategy for anticancer therapy, as it directly targets the proliferative capacity of tumor cells. This process, known as transcription, involves the copying of genetic information from DNA to RNA by the enzyme RNA polymerase. Various chemotherapeutic agents, such as Fludarabine and Carboplatin, function by inhibiting DNA synthesis, thereby preventing replication and inducing cell death. medchemexpress.com

Anti-inflammatory Activity

Chronic inflammation is a key pathological trigger in a variety of diseases, including cancer. mdpi.com Anti-inflammatory agents often work by inhibiting the production of pro-inflammatory mediators. The therapeutic potential of various heterocyclic compounds, including derivatives of indole (B1671886) and benzimidazole, as anti-inflammatory agents has been explored. rsc.orgbiotech-asia.org

Studies on methyl derivatives of other cyclic compounds, such as flavones, have demonstrated significant anti-inflammatory properties. For example, 2′-methylflavanone and 3′-methylflavanone have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in stimulated macrophage cells. mdpi.com Similarly, research on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives has confirmed that chemical modifications influence their anti-inflammatory activities. nih.gov

In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. rsc.org The results indicated that most of the tested compounds effectively inhibited the release of NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. rsc.org While direct studies on the anti-inflammatory activity of this compound are limited, the findings for these related methylated and indole-containing structures suggest a promising avenue for future investigation into its potential anti-inflammatory effects.

Modulation of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6)

The inflammatory response is a complex biological process involving the release of various mediators. Among these, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are key players in initiating and sustaining inflammation. nih.gov Certain analogs of this compound have been investigated for their ability to modulate these pro-inflammatory molecules.

Some indole derivatives have demonstrated the capacity to reduce the levels of inflammatory cytokines. For instance, a study on conjugates of N-substituted indole and aminophenylmorpholin-3-one showed significant inhibition of TNF-α and IL-6 in microglial cells. nih.gov One particular compound reduced the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. This was accompanied by a notable decrease in the release of NO. nih.gov The production of these pro-inflammatory cytokines is a critical aspect of the inflammatory cascade, and their inhibition is a key target for anti-inflammatory therapies. nih.govmdpi.commdpi.com

The mechanism behind this modulation often involves the inhibition of signaling pathways that lead to the expression of pro-inflammatory genes. nih.gov For example, the inhibition of nuclear translocation of transcription factors like NF-κB and AP-1 has been observed with some indole compounds, which in turn suppresses the production of TNF-α and IL-6. nih.gov

Table 1: Effect of an Indole Analog on Pro-inflammatory Mediators

| Mediator | Percentage Inhibition |

| TNF-α | 71% |

| IL-6 | 53% |

| NO | Significant Decrease |

Inhibition of COX Enzymes

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is significantly upregulated during inflammation. mdpi.comscbt.com The therapeutic anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of COX-1. nih.govmdpi.com

Derivatives of the indole scaffold have been a focus in the development of selective COX-2 inhibitors. Rational drug design has led to the creation of 6-methylsulfonylindole derivatives that exhibit potent and selective inhibition of COX-2. nih.gov These compounds have shown efficacy in animal models of inflammation. nih.gov The selectivity for COX-2 over COX-1 is a critical factor in minimizing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com The chemical structure of these inhibitors allows them to specifically bind to the active site of the COX-2 enzyme, thereby blocking its catalytic function. scbt.com

Impact on Signaling Pathways (e.g., Akt, MAPK, NF-κB)

The anti-inflammatory effects of this compound and its analogs are often rooted in their ability to modulate key intracellular signaling pathways that regulate inflammation. The Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways are crucial in this regard. researchgate.netnih.gov

Indole compounds have been shown to inhibit the activation of these pathways. researchgate.netnih.gov For example, certain compounds can suppress the activation of NF-κB, MAPK, and Akt/mTOR signaling in macrophages. researchgate.net NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.govnih.gov By preventing the activation of NF-κB, these compounds can effectively dampen the inflammatory response. nih.gov

The PI3K/Akt/mTOR signaling pathway is another important regulator of cellular processes, and its modulation by indole derivatives has been documented. nih.govresearchgate.net Inhibition of Akt activation has been observed with some indole compounds, which can contribute to their anti-inflammatory and other biological activities. researchgate.netresearchgate.net There is also significant crosstalk between the PI3K/Akt/mTOR and NF-κB pathways, and both can be downstream of Akt activation. nih.gov Therefore, by targeting Akt, indole compounds can influence multiple signaling cascades involved in inflammation.

Antimicrobial Activity

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Bacillus cereus)

Several studies have highlighted the potential of various natural and synthetic compounds against clinically relevant bacteria such as Staphylococcus aureus and Bacillus cereus. nih.govresearchgate.netnih.gov While specific data on this compound is limited in the provided search results, the broader class of compounds and related natural products have shown antibacterial properties.

For instance, natural compounds like oregano oil, thyme oil, and carvacrol (B1668589) have demonstrated significant antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus and Bacillus cereus. nih.gov The efficacy of these agents varies, with oregano oil being particularly potent against vegetative cells of B. cereus. nih.gov Honey has also shown concentration-dependent antibacterial activity, with Staphylococcus aureus being more susceptible than Bacillus cereus, which is attributed to the latter's spore-forming nature. researchgate.net

Antifungal Efficacy

The search for new antifungal agents is driven by the increasing incidence of fungal infections and the rise of drug-resistant strains. nih.gov Various classes of compounds are being explored for their potential to combat fungal pathogens.

Derivatives of 2-acyl-1,4-benzohydroquinone have demonstrated notable antifungal activity against a range of Candida and filamentous fungi. mdpi.com Specifically, 2-octanoylbenzohydroquinone was identified as a highly active compound, with minimum inhibitory concentration (MIC) values comparable to the standard antifungal drug amphotericin B against certain strains like Candida krusei. mdpi.com Similarly, a synthetic amide, 2-chloro-N-phenylacetamide, has shown promising antifungal potential against Aspergillus flavus strains, with its likely mechanism of action involving binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br The in vitro antifungal activity of novel 5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines has also been studied against fungi such as Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. nih.gov Furthermore, certain amiloride (B1667095) and hexamethylene amiloride (HMA) analogs have exhibited broad-spectrum antifungal activity against pathogenic fungi, including multidrug-resistant clinical isolates. nih.gov

Antiviral Activity (e.g., against SARS-CoV-2, RSV)

The global health landscape has underscored the urgent need for effective antiviral therapies. Research into small molecule inhibitors has identified compounds with potential activity against viruses like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Several small molecules have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication. nih.gov Some of these compounds have also demonstrated antiviral activity in cell-based assays. nih.gov Additionally, compounds containing an indole or indoline (B122111) moiety have been shown to potently block the infectivity of SARS-CoV-2 by targeting its main protease (Mpro). nih.gov For instance, one such compound blocked viral infectivity and cytopathicity with high potency and no detectable cytotoxicity. nih.gov

Flavonoids, a class of natural products, have also been investigated for their antiviral properties against SARS-CoV-2. mdpi.com Compounds like kaempferol (B1673270) have shown inhibitory effects on the virus in cell culture, with in silico studies suggesting that the mechanism involves the inhibition of the SARS-CoV-2 3CLpro enzyme. mdpi.com Furthermore, the development of quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) has yielded promising drug candidates with potent antiviral and anti-inflammatory effects in vivo. news-medical.net

Neurodegenerative Disease Research (e.g., Acetylcholinesterase Inhibition)

The core structure of this compound, the indolin-2-one (or oxindole) nucleus, is a recognized scaffold in the design of compounds targeting enzymes implicated in neurodegenerative diseases, particularly acetylcholinesterase (AChE). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov While specific studies on the acetylcholinesterase inhibitory activity of this compound are not extensively detailed in the reviewed literature, research on its analogs provides significant insights into the potential of this chemical class.

A series of indolinone-based compounds featuring a benzylpyridinium moiety have been synthesized and evaluated as dual-binding AChE inhibitors. These compounds are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a strategy that can lead to more potent inhibition. Several of these analogs demonstrated highly potent inhibitory activity against AChE, with some being significantly more effective than the standard drug, donepezil. For instance, a 2-chlorobenzyl derivative of the indolinone scaffold was identified as a particularly potent inhibitor with an IC50 value of 0.44 nM, making it approximately 32-fold more potent than donepezil.

The structure-activity relationship (SAR) studies of these indolinone derivatives reveal that the nature and position of substituents on the benzyl (B1604629) group dramatically influence their AChE inhibitory potency. Halogen substitutions at the ortho position of the benzyl ring, such as with fluorine, chlorine, or bromine, were found to enhance the inhibitory activity.

Furthermore, N-alkyl isatins (indoline-2,3-diones), which are structurally related to this compound, have also been investigated as cholinesterase inhibitors. In one study, N-alkyl isatins with longer alkyl chains showed a trend towards better AChE inhibition. nih.gov This suggests that modifications at the nitrogen atom of the indolinone ring can modulate the biological activity.

The table below summarizes the acetylcholinesterase inhibitory activity of selected indolinone analogs, highlighting the potential of this scaffold in the context of neurodegenerative disease research.

| Compound ID | Structure | AChE IC50 (nM) | Reference |

| 3c | 2-chlorobenzyl derivative of indolinone | 0.44 | |

| 3b | 2-fluorobenzyl derivative of indolinone | 1.46 | |

| 3e | 2-bromobenzyl derivative of indolinone | 1.46 | |

| Donepezil | Standard Drug | 14.08 |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases. Indole derivatives, including those with the indolin-2-one core, are known for their antioxidant properties. nih.gov The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

While direct studies on the antioxidant activity of this compound are limited in the available literature, research on related indole structures provides valuable insights. For example, a study on substituted 2-phenyl-1H-indoles demonstrated that these compounds possess significant antioxidant activity. nih.gov In particular, 2-(4-aminophenyl)indoles, such as the 6-fluoro analog, exhibited potent DPPH and superoxide (B77818) radical scavenging activities, with inhibition percentages comparable to the reference standard, melatonin. nih.gov At a concentration of 1 mM, the 6-fluoro analog of 2-(4-aminophenyl)indole showed 80% inhibition in the DPPH assay and 81% inhibition in the superoxide radical scavenging assay. nih.gov

The antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. The presence of electron-donating groups on the indole or phenyl rings can further enhance this activity.

The general mechanism of the DPPH radical scavenging assay involves the transfer of a hydrogen atom or an electron from the antioxidant molecule to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.com The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant potency.

Although specific IC50 values for this compound are not available in the reviewed literature, the data from related indole compounds suggest that the indolin-2-one scaffold is a promising candidate for further investigation into its antioxidant properties.

Other Biological Activities (e.g., Antidiabetic, Anti-HIV, Antitubercular)

The indolin-2-one scaffold and its derivatives have been explored for a wide range of other biological activities, including potential applications as antidiabetic, anti-HIV, and antitubercular agents.

Antidiabetic Activity:

Some indolin-2-one derivatives have been investigated for their potential to manage diabetes mellitus. For instance, a study on 2,3-dichloroindolinone and 2,6-dichloroindolinone demonstrated significant inhibitory activity against α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.gov The inhibition of these enzymes can help to control postprandial hyperglycemia. The IC50 values for the inhibition of α-glucosidase by 2,3-dichloroindolinone and 2,6-dichloroindolinone were found to be 35.266 μM and 38.379 μM, respectively. nih.gov For α-amylase, the IC50 values were 42.449 μM and 46.708 μM, respectively. nih.gov These findings suggest that the indolinone nucleus could be a valuable template for the design of new antidiabetic agents.

Anti-HIV Activity:

The search for novel anti-HIV agents has also led to the exploration of indolin-2-one derivatives. A series of 3-hydrazonoindolin-2-one derivatives were designed and synthesized as potential inhibitors of HIV-1 RNase H, an essential enzyme for viral replication. mdpi.com Several of these compounds exhibited micromolar inhibitory activity against the enzyme. One of the most potent compounds identified in the study demonstrated significant anti-HIV-1 activity in cell-based assays. mdpi.com This highlights the potential of the indolin-2-one scaffold in the development of new antiretroviral drugs.

Antitubercular Activity:

The table below summarizes the other biological activities of selected indolin-2-one and related analogs.

| Activity | Compound Class | Target/Assay | Key Findings | Reference |

| Antidiabetic | Dichloro-indolinone derivatives | α-Glucosidase Inhibition | IC50 = 35.266 μM (2,3-dichloro) and 38.379 μM (2,6-dichloro) | nih.gov |

| α-Amylase Inhibition | IC50 = 42.449 μM (2,3-dichloro) and 46.708 μM (2,6-dichloro) | nih.gov | ||

| Anti-HIV | 3-Hydrazonoindolin-2-one derivatives | HIV-1 RNase H Inhibition | Several compounds showed micromolar inhibitory activity. | mdpi.com |

| Antitubercular | Substituted indolizines | M. tuberculosis H37Rv | Active compounds with MICs ranging from 4 to 32 µg/mL. | nih.gov |

Mechanistic Investigations of 6 Methylindolin 2 One Biological Actions

Molecular Target Identification and Validation

The precise molecular targets of 6-Methylindolin-2-one are not extensively defined in publicly available research. However, studies on closely related substituted indolin-2-one derivatives suggest potential targets. For instance, a COMPARE analysis of E-3-(2-chloro-5-methoxy-6-methyl-3-indolylmethylene)-1,3-dihydroindol-2-one, a more complex derivative, indicated that it could act as a tubulin binder nih.gov. Tubulin is a critical protein involved in microtubule formation, which is essential for cell division, making it a key target for anticancer drugs.

Another study on substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones investigated their effects on breast cancer cells and found that these compounds led to an increased level of the p53 tumor suppressor protein and its transcriptional targets nih.gov. This suggests that the p53 pathway could be a key molecular target for this class of compounds.

It is important to note that while these findings provide valuable insights into the potential mechanisms of the broader indolin-2-one class, the specific molecular targets of the unsubstituted this compound require further direct investigation and validation.

Enzyme Inhibition Kinetics

Direct studies detailing the enzyme inhibition kinetics of this compound are limited. However, research on various derivatives of the indolin-2-one scaffold has pointed towards their potential as enzyme inhibitors. For example, certain E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-one derivatives were found to not be inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a key enzyme in cell cycle regulation nih.gov.

Furthermore, molecular docking studies, a computational method to predict binding affinity, have suggested that the indolin-2-one scaffold may interact with enzymes such as Cyclooxygenase-2 (COX-2) japer.innih.govnih.govisfcppharmaspire.com. COX-2 is an important enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs) japer.innih.govnih.govisfcppharmaspire.com. While these computational predictions are promising, they require confirmation through in vitro enzyme inhibition assays to determine the specific kinetics, such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Receptor Modulation

There is a lack of specific research on the direct modulation of receptors by this compound. The broader family of indole (B1671886) derivatives, however, is known to interact with a wide range of receptors researchgate.netchula.ac.th. For instance, studies on other heterocyclic compounds have demonstrated modulation of G protein-coupled receptors (GPCRs) like the μ-opioid receptor and metabotropic glutamate receptors nih.govmdpi.com. Additionally, other research has explored the interaction of indole-related compounds with dopamine receptors nih.gov.

While these studies highlight the potential for indole-based molecules to act as receptor modulators, the specific activity of this compound at any particular receptor has not been characterized. Further screening and functional assays are necessary to determine if this compound exhibits any agonist, antagonist, or allosteric modulator activity at specific receptors.

Interaction with Biomolecules (e.g., DNA, BSA)

Generally, small molecules can interact with DNA through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions mdpi.com. Such interactions can potentially lead to genotoxic effects or interfere with DNA replication and transcription nih.gov.

Interactions with serum albumins like BSA are important for the transport and distribution of compounds in the bloodstream nih.govmdpi.commdpi.comejournal.byresearchgate.net. The binding affinity to BSA can influence the free concentration of a compound and its availability to reach its molecular target. Techniques such as fluorescence spectroscopy and circular dichroism are commonly used to study these interactions mdpi.comejournal.by.

While the principles of these interactions are well-established, specific binding constants and modes of interaction for this compound with DNA and BSA remain to be determined through dedicated biophysical studies.

Cellular Pathway Perturbation

While direct studies on this compound are scarce, research on substituted indolin-2-one derivatives provides insights into potential cellular pathway perturbations. A study on substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones in MCF-7 breast cancer cells demonstrated significant effects on cell cycle progression and apoptosis nih.gov.

Key findings from this research include:

Cell Cycle Arrest: The compounds caused an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with the mitotic process nih.gov.

Activation of the p53 Pathway: The treatment of MCF-7 cells with these derivatives led to an increased level of the p53 tumor suppressor protein nih.gov.

Induction of Apoptosis: The upregulation of p53 was accompanied by an increase in its transcriptional targets, p21 and Bax, ultimately leading to the activation of apoptosis, or programmed cell death nih.gov.

These findings suggest that the indolin-2-one scaffold can serve as a basis for compounds that perturb critical cellular pathways involved in cancer cell proliferation and survival. However, it is crucial to investigate whether the simpler this compound molecule can elicit similar effects.

| Compound Class | Cell Line | Observed Effects | Affected Pathway |

| Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones | MCF-7 (Breast Cancer) | Cell accumulation in G2/M phase, Increased p53, p21, and Bax levels, Activation of apoptosis | p53 signaling pathway, Cell cycle regulation |

Computational Chemistry and Molecular Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein.

While specific molecular docking studies for this compound were not found in the initial searches, numerous studies have employed this technique to investigate the interaction of various small molecules, including those with heterocyclic cores, with potential protein targets. A recurrent target in these studies is Cyclooxygenase-2 (COX-2) japer.innih.govnih.govisfcppharmaspire.com.

Molecular docking analyses of different classes of compounds with COX-2 have revealed key interactions with amino acid residues in the active site, such as TYR 385 and SER 530, which are crucial for the enzyme's catalytic activity . The binding energies calculated from these docking studies can help to rank potential inhibitors and guide the synthesis of more potent compounds nih.govnih.gov.

The table below summarizes the binding energies of some natural compounds against COX-2, as reported in the literature, to illustrate the type of data generated from such studies.

| Compound | Compound Class | Binding Energy (kcal/mol) |

| Asarinine | Lignan | -10.0 |

| Sesamine | Lignan | -10.0 |

| Fargesin | Lignan | -9.5 |

| Piperlonguminine | Alkaloid | -9.4 |

| Rutaecarpine | Alkaloid | High |

| Tryptanthrine | Alkaloid | High |

Data is illustrative of molecular docking results for various natural products with COX-2 and does not include this compound. nih.govisfcppharmaspire.com

These studies suggest that the active site of COX-2 can accommodate a variety of chemical scaffolds. A molecular docking study of this compound against COX-2 and other potential targets would be a valuable first step in elucidating its potential molecular interactions and guiding further experimental validation.

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties and has become a staple in computational chemistry for its balance of accuracy and computational cost.

Detailed Research Findings: Currently, there is a lack of specific published research applying Density Functional Theory directly to this compound. However, DFT studies on closely related indolinone derivatives are prevalent in the scientific literature. These studies typically focus on:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density to identify reactive sites. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Vibrational Analysis: Predicting the infrared and Raman spectra, which can be used to characterize the molecule and validate experimental findings.

Reactivity Descriptors: Using conceptual DFT to calculate properties like chemical potential, hardness, and electrophilicity to predict how the molecule will interact with biological targets.

For this compound, a hypothetical DFT analysis would provide precise data on bond lengths, bond angles, and the electronic influence of the methyl group at the 6-position on the indolinone core. This would be crucial for understanding its interaction with protein binding pockets.

| Calculated Property (Hypothetical) | Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows scientists to observe the time-dependent behavior of a molecular system, providing a detailed view of conformational changes, ligand-receptor binding, and solvation effects.

Detailed Research Findings: As with DFT, specific MD simulation studies centered on this compound are not readily available in the current body of scientific literature. Research on analogous indolinone-based enzyme inhibitors, however, extensively uses MD simulations to:

Assess Binding Stability: To simulate the dynamic stability of the compound when bound to a biological target, such as a protein kinase. The root-mean-square deviation (RMSD) of the ligand and protein backbone over time is a key metric.

Characterize Intermolecular Interactions: To identify and analyze the persistence of crucial interactions, like hydrogen bonds and hydrophobic contacts, between the compound and its target protein throughout the simulation.

Explore Conformational Dynamics: To understand how the molecule and its target protein change shape upon binding and how these changes affect biological function. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein.

Calculate Binding Free Energy: To provide a quantitative estimate of the binding affinity of the compound for its target, often using methods like MM/PBSA or MM/GBSA.

An MD simulation of this compound complexed with a hypothetical protein target would involve placing the docked system in a simulated physiological environment (a box of water molecules with ions) and observing its evolution over nanoseconds. The resulting trajectory would reveal the stability of the binding pose and the key atomic interactions driving the biological effect.

| Simulation Parameter (Hypothetical) | Information Gained for this compound |

| RMSD of Ligand | Stability of the ligand within the binding pocket. |

| RMSF of Protein Residues | Flexibility of different parts of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Identifies key donor-acceptor interactions responsible for binding specificity. |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex over time. |

Preclinical and Clinical Relevance of Indolin 2 One Scaffolds

Approved Indolin-2-one Drugs (e.g., Sunitinib, Nintedanib)

The therapeutic potential of the indolin-2-one scaffold is best exemplified by the successful development and regulatory approval of multi-kinase inhibitors like Sunitinib and Nintedanib. These drugs have become important treatment options for various cancers and fibrotic diseases.

Sunitinib , an orally administered multi-targeted tyrosine kinase inhibitor, is a prominent example of an indolin-2-one-based drug. ekb.eg It is known to inhibit several receptor tyrosine kinases (RTKs) that are involved in tumor growth and angiogenesis. ekb.eg Its primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and rearranged during transfection (RET) receptor. researchgate.net By blocking these pathways, Sunitinib effectively hinders tumor vascularization and cancer cell proliferation. It has been approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). researchgate.netekb.eg

Nintedanib is another approved small molecule inhibitor built upon the indolin-2-one framework. drugbank.com It functions as a triple angiokinase inhibitor, targeting VEGFR, fibroblast growth factor receptor (FGFR), and PDGFR. nih.govboehringer-ingelheim.com In addition to these, it also inhibits non-receptor tyrosine kinases such as Src. nih.gov This mechanism allows Nintedanib to interfere with signaling cascades that are crucial for the proliferation and migration of fibroblasts, which are key drivers of fibrosis. nih.govboehringer-ingelheim.com Initially developed as an anti-cancer agent, its efficacy in blocking fibrotic processes led to its approval for treating idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases. drugbank.comnih.gov

| Approved Drug | Core Scaffold | Primary Kinase Targets | Therapeutic Indications |

|---|---|---|---|

| Sunitinib | Indolin-2-one | VEGFR, PDGFR, c-KIT, FLT3, RET researchgate.net | Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST) researchgate.netekb.eg |

| Nintedanib | Indolin-2-one | VEGFR, FGFR, PDGFR nih.govboehringer-ingelheim.com | Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD), Chronic Fibrosing ILDs drugbank.com |

Compounds in Clinical Development

Building on the success of approved drugs, numerous other indolin-2-one derivatives have been advanced into clinical trials for various indications, primarily in oncology. These compounds often feature modifications to the core structure to optimize potency, selectivity, or pharmacokinetic properties.

One of the earliest indolin-2-one derivatives to enter clinical studies was Semaxanib (SU5416) . researchgate.net It was developed as a selective inhibitor of VEGFR-2 (KDR) and showed promise in early trials for its anti-angiogenic properties. mdpi.com Another compound, SU6668 , was investigated for its ability to selectively inhibit VEGFR, PDGFRβ, and FGFR1. researchgate.net

More recently, Anlotinib , a novel multi-target tyrosine kinase inhibitor, has been developed. nih.gov It targets VEGFR types 2 and 3, FGFR type 2, and PDGFRβ, all of which are critical for tumor angiogenesis. nih.govEnzastaurin is another indolin-2-one derivative that acts as a potent inhibitor of the Protein Kinase C (PKC) and PI3K/AKT signaling pathway. nih.gov It has been evaluated in clinical trials for its efficacy in treating non-small cell lung cancer (NSCLC) and other cancers. nih.gov

| Compound | Primary Target/Mechanism | Status/Therapeutic Area in Development |

|---|---|---|

| Semaxanib (SU5416) | Selective VEGFR-2 (KDR) inhibitor researchgate.netmdpi.com | Oncology (Clinical Trials) |

| SU6668 | Inhibitor of VEGFR, PDGFRβ, FGFR1 researchgate.net | Oncology (Preclinical/Early Clinical) |

| Anlotinib | Inhibitor of VEGFR2/3, FGFR2, PDGFRβ nih.gov | Oncology (Approved in some regions for NSCLC) nih.gov |

| Enzastaurin | Inhibitor of PKC and PI3K/AKT pathway nih.gov | Oncology (NSCLC Clinical Trials) nih.gov |

Prodrug Strategies Incorporating Indolin-2-one

To overcome challenges such as poor solubility, limited bioavailability, or off-target effects associated with potent kinase inhibitors, prodrug strategies have been explored for indolin-2-one derivatives. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can enhance the therapeutic index of a compound.

One strategy involves modifying the indolin-2-one scaffold to create derivatives that are activated under specific physiological conditions. For example, researchers have designed and synthesized glutathione (GSH)-responsive prodrugs. mdpi.com These compounds are designed to be stable in the bloodstream but release the active drug in the tumor microenvironment, where GSH levels are often significantly elevated. This targeted activation can help reduce systemic toxicity while concentrating the therapeutic agent at the site of action. mdpi.com

Another approach detailed in patent literature involves creating prodrugs of pyrrole-substituted 2-indolinone compounds. google.com These modifications are designed to modulate the activity of protein kinases and are intended for the treatment of cellular disorders like cancer. google.com The specific chemical modifications aim to improve the compound's pharmaceutical properties, allowing for better absorption and distribution, before being metabolized to the active indolin-2-one inhibitor.

Future Directions and Emerging Research Avenues

Development of Multi-targeted Agents

The indolin-2-one nucleus is a well-established pharmacophore in the design of multi-kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Molecules like Sunitinib, an oxindole-based multi-tyrosine kinase inhibitor, have demonstrated the clinical success of targeting multiple kinases simultaneously. nih.gov This multi-target approach can offer advantages in terms of enhanced efficacy and the potential to overcome drug resistance.

Future research on 6-methylindolin-2-one should focus on its potential as a scaffold for the development of novel multi-targeted agents. The methyl group at the 6-position can influence the compound's electronic properties and steric interactions within kinase binding sites, potentially leading to unique selectivity profiles. Systematic screening of this compound and its derivatives against a panel of clinically relevant kinases would be a critical first step. Subsequent structure-activity relationship (SAR) studies could then guide the optimization of the scaffold to achieve desired potency and selectivity against a specific set of therapeutic targets. The design of hybrid molecules that combine the this compound core with other pharmacophores known to inhibit different target classes is another promising strategy for creating effective multi-targeted agents.

Exploration of Novel Derivatization and Hybridization Strategies

The chemical versatility of the indolin-2-one scaffold allows for extensive derivatization, providing a powerful tool for modulating its physicochemical and pharmacological properties. The C3 position of the indolin-2-one ring is particularly amenable to substitution, and various derivatives with heterocyclic methylene (B1212753) substituents have shown potent biological activities. nih.gov

Future research should explore a wide range of derivatization and hybridization strategies for this compound. This includes:

Substitution at the C3 position: Introducing diverse aromatic and heterocyclic moieties at this position can significantly impact biological activity. Condensation reactions with various aldehydes and ketones can generate a library of 3-substituted derivatives for biological screening.

N-functionalization: The nitrogen atom of the indolinone ring can be functionalized with different substituents to alter solubility, cell permeability, and target engagement.

Hybridization with other bioactive scaffolds: Creating hybrid molecules by linking this compound with other known pharmacophores can lead to compounds with novel mechanisms of action or improved therapeutic profiles. For instance, creating hybrids with moieties known to have anti-inflammatory or antimicrobial properties could expand the therapeutic applications of the core structure. mdpi.com

These synthetic explorations will be crucial for building a diverse chemical library based on the this compound scaffold, which can then be subjected to rigorous biological evaluation.

Application in Neglected Diseases